![molecular formula C7H15N3O2 B3133634 2-(4-Hydroxypiperidin-1-yl)acetohydrazide CAS No. 395105-13-2](/img/structure/B3133634.png)
2-(4-Hydroxypiperidin-1-yl)acetohydrazide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(4-Hydroxypiperidin-1-yl)acetohydrazide has been reported in the literature. For instance, a series of pyrimidine derivatives containing the 4-hydroxypiperidine group were designed and synthesized using 4, 6-dichloropyrimidine as the starting material . Another study reported the synthesis of 2- [4- (Het)aryl-2-oxopyrrolidin-1-yl]acetohydrazides, structural analogs of piracetam, by the condensation of 2- [4- (het)aryl-2-oxopyrrolidin-1-yl]acetates with hydrazine hydrate and phenylhydrazine .Scientific Research Applications
Synthesis and Chemical Properties
Fluorescent Film Monomers : One study details the synthesis of polyfluoro-1,3,5-triaryl-4,5-dihydro-1H-pyrazoles from (4-Hydroxypiperidin-1-yl) derivatives, which after certain reactions, yield compounds promising as monomers for the preparation of fluorescent films (Soboleva et al., 2017).
Biocatalytic Synthesis Approach : Another study presents a biocatalytic approach towards the synthesis of 5-Hydroxypiperidin-2-one, a compound structurally similar to 2-(4-Hydroxypiperidin-1-yl)acetohydrazide, highlighting its utility as a versatile building block for potentially biologically active compounds (Vink et al., 2003).
Antimicrobial Compounds : Research involving the reaction of 2-(4-Chloro-3-methylphenoxy)acetohydrazide with different aromatic aldehydes to produce compounds with evaluated antibacterial and antifungal activities, demonstrates the potential of similar acetohydrazide derivatives in developing new antimicrobial agents (Fuloria et al., 2009).
Potential Therapeutic Applications
Anticancer Agents : A study synthesizing novel imines and thiazolidinones from a compound derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate showcases the potential therapeutic applications of acetohydrazide derivatives in cancer treatment (Salahuddin et al., 2014).
Enzyme Inhibition for Cancer Therapy : Compounds synthesized from 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide derivatives have been evaluated for their antitumor activity in vitro, indicating the significance of hydroxyl substitutions for enhanced anticancer activity (Li et al., 2014).
Corrosion Inhibition : The synthesis and use of a novel hydrazide derivative for corrosion inhibition on mild steel in acid solutions demonstrate the chemical utility of acetohydrazide derivatives beyond pharmaceutical applications (Abdallah et al., 2016).
properties
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)acetohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c8-9-7(12)5-10-3-1-6(11)2-4-10/h6,11H,1-5,8H2,(H,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANORNNKVBJRHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxypiperidin-1-yl)acetohydrazide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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